molecular formula C13H16N6O4 B2925846 5-amino-N-[2-({1-[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]ethyl}amino)ethyl]-4H-1,2,4-triazole-3-carboxamide CAS No. 1798417-11-4

5-amino-N-[2-({1-[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]ethyl}amino)ethyl]-4H-1,2,4-triazole-3-carboxamide

Cat. No.: B2925846
CAS No.: 1798417-11-4
M. Wt: 320.309
InChI Key: PRTFIFBJBWUWHO-VQHVLOKHSA-N
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Description

5-amino-N-[2-({1-[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]ethyl}amino)ethyl]-4H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[2-({1-[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]ethyl}amino)ethyl]-4H-1,2,4-triazole-3-carboxamide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide can lead to the formation of the desired compound . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-[2-({1-[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]ethyl}amino)ethyl]-4H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

5-amino-N-[2-({1-[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]ethyl}amino)ethyl]-4H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-[2-({1-[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]ethyl}amino)ethyl]-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-amino-N-[2-({1-[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]ethyl}amino)ethyl]-4H-1,2,4-triazole-3-carboxamide apart is its unique combination of functional groups and heterocyclic structure

Properties

IUPAC Name

3-amino-N-[2-[1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]ethyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O4/c1-6-5-8(20)9(12(22)23-6)7(2)15-3-4-16-11(21)10-17-13(14)19-18-10/h5,20H,3-4H2,1-2H3,(H,16,21)(H3,14,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZZOVHGQMFSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NCCNC(=O)C2=NC(=NN2)N)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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